Laurimin
Overview
Description
Laurimin, also known as lauryldimethylamine oxide, is a chemical compound commonly used in various industries due to its surfactant properties. It is derived from lauric acid, which is found in coconut oil or other vegetable oils. This compound appears as a clear to pale yellow liquid with a mild odor and is known for its excellent foaming and emulsifying properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: Laurimin is typically synthesized by reacting lauric acid or lauryl alcohol with hydrogen peroxide under controlled conditions. This reaction leads to the formation of the amine oxide, specifically lauryldimethylamine oxide . The reaction conditions include maintaining a temperature of around 110°C and using a catalyst such as Amberlyst 15 to achieve high yield and purity .
Industrial Production Methods: In industrial settings, the production of this compound involves a two-stage process. In the first stage, lauric acid is converted into methyl laurate via esterification. In the second stage, methyl laurate undergoes transesterification to form the desired amine oxide . This method ensures high productivity and selectivity, making it suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions: Laurimin undergoes various chemical reactions, including oxidation, reduction, and substitution. As an amine oxide, it is particularly reactive with hydrogen peroxide, leading to exothermic reactions.
Common Reagents and Conditions:
Oxidation: this compound can be oxidized using hydrogen peroxide under controlled conditions.
Reduction: It can be reduced using reducing agents such as sodium borohydride.
Substitution: this compound can undergo substitution reactions with halogens or other electrophiles.
Major Products Formed: The major products formed from these reactions include various derivatives of lauryldimethylamine oxide, which are used in different applications depending on the specific reaction conditions.
Scientific Research Applications
Laurimin finds extensive applications in scientific research due to its versatile properties:
Chemistry: Used as a surfactant in various chemical reactions to enhance solubility and reaction rates.
Mechanism of Action
Laurimin exerts its effects primarily through its surfactant properties. It reduces the surface tension of aqueous solutions, allowing for better interaction between water and hydrophobic substances. This property is crucial in its role as a cleansing agent, where it helps to remove dirt, oil, and impurities from surfaces . Additionally, its antimicrobial action is attributed to its ability to disrupt bacterial cell membranes, leading to cell lysis .
Comparison with Similar Compounds
Cocamidopropyl Betaine: Another surfactant derived from coconut oil, known for its mildness and used in personal care products.
Sodium Lauroyl Sarcosinate: A surfactant with excellent foaming properties, commonly used in toothpaste and other oral care products.
Decyl Glucoside: A non-ionic surfactant derived from glucose and decanol, known for its mildness and biodegradability.
Uniqueness of Laurimin: this compound stands out due to its strong amphiphilic nature, which allows it to form micelles and liquid crystalline phases. This property makes it highly effective in solubilizing hydrophobic substances and enhancing the stability of emulsions . Additionally, its antimicrobial properties and ability to reduce irritation in formulations make it a valuable ingredient in various applications.
Properties
IUPAC Name |
benzyl-[3-(dodecanoylamino)propyl]-dimethylazanium;chloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H42N2O.ClH/c1-4-5-6-7-8-9-10-11-15-19-24(27)25-20-16-21-26(2,3)22-23-17-13-12-14-18-23;/h12-14,17-18H,4-11,15-16,19-22H2,1-3H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JOMDPISNBYPGIK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCC(=O)NCCC[N+](C)(C)CC1=CC=CC=C1.[Cl-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H43ClN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80886006 | |
Record name | Benzenemethanaminium, N,N-dimethyl-N-[3-[(1-oxododecyl)amino]propyl]-, chloride (1:1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80886006 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
411.1 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
52513-11-8 | |
Record name | Benzenemethanaminium, N,N-dimethyl-N-[3-[(1-oxododecyl)amino]propyl]-, chloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=52513-11-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Laurimin | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052513118 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Benzenemethanaminium, N,N-dimethyl-N-[3-[(1-oxododecyl)amino]propyl]-, chloride (1:1) | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Benzenemethanaminium, N,N-dimethyl-N-[3-[(1-oxododecyl)amino]propyl]-, chloride (1:1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80886006 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Benzyldimethyl[3-[(1-oxododecyl)amino]propyl]ammonium chloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.052.694 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | LAURIMIN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5D0BVX7BJM | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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